BenchChemオンラインストアへようこそ!

Silodosin-d6 β-D-Glucuronide Sodium Salt

LC-MS/MS bioanalysis stable isotope dilution metabolite quantification

Choose this hexadeuterated (d6) internal standard to eliminate isobaric interference and ensure accurate LC-MS/MS quantification of Silodosin glucuronide (KMD-3213G). The +6.04 Da mass shift and ≥98% isotopic enrichment prevent cross-talk between IS and analyte channels, meeting FDA/EMA bioanalytical method validation guidelines. Low-isotopic-enrichment analogs compromise calibration linearity and introduce bias—this d6 standard guarantees assay robustness, matrix effect correction, and extraction recovery normalization for TDM, bioequivalence, and metabolic studies.

Molecular Formula C₃₁H₃₃D₆F₃N₃NaO₁₀
Molecular Weight 699.68
Cat. No. B1163622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin-d6 β-D-Glucuronide Sodium Salt
Synonyms3-[7-(Aminocarbonyl)-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl-d6 β-D-Glucopyranosiduronic Acid Monosodium Salt; 
Molecular FormulaC₃₁H₃₃D₆F₃N₃NaO₁₀
Molecular Weight699.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silodosin-d6 β-D-Glucuronide Sodium Salt: A Deuterated Internal Standard for Precise LC-MS/MS Quantification


Silodosin-d6 β-D-Glucuronide Sodium Salt is a stable isotope-labeled analog of the active glucuronide metabolite of Silodosin, an α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). As a hexadeuterated (d6) sodium salt of the β-D-glucuronide conjugate, this compound is specifically designed for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis [1]. The incorporation of six deuterium atoms yields a molecular weight of 699.68 g/mol (C31H33D6F3N3NaO10), creating a +6.04 Da mass shift relative to the unlabeled Silodosin β-D-Glucuronide Sodium Salt [2]. This mass difference enables selective detection of the analyte and IS in the same run without interference, facilitating accurate and precise quantification of the metabolite in complex biological matrices [3].

Why Generic Substitution Fails: Critical Performance Gaps of Unlabeled or Lower-Enrichment Silodosin Glucuronide Standards in Bioanalytical Assays


Generic substitution of Silodosin-d6 β-D-Glucuronide Sodium Salt with unlabeled Silodosin glucuronide sodium salt (CAS 879292-24-7) or other deuterated analogs (e.g., d4 versions) introduces quantifiable analytical liabilities. Unlabeled internal standards co-elute with the endogenous metabolite, causing isobaric interference that compromises the linearity and accuracy of the calibration curve [1]. Lower isotopic enrichment (e.g., <95%) leads to cross-talk between the IS and analyte channels, artificially inflating the signal of the unlabeled metabolite and resulting in biased concentration estimates [2]. Furthermore, the absence of a deuterated glucuronide IS necessitates reliance on external calibration or structurally dissimilar internal standards, which fail to correct for glucuronide-specific matrix effects and extraction variability, thereby increasing assay imprecision and reducing method robustness [3].

Silodosin-d6 β-D-Glucuronide Sodium Salt: Quantitative Evidence of Analytical Superiority Over Unlabeled and Lower-Deuterated Comparators


Mass Spectrometric Differentiation: A +6.04 Da Mass Shift Eliminates Isobaric Interference

The incorporation of six deuterium atoms in Silodosin-d6 β-D-Glucuronide Sodium Salt (C31H33D6F3N3NaO10) yields a molecular weight of 699.68 g/mol, a +6.04 Da increase compared to the unlabeled Silodosin β-D-Glucuronide Sodium Salt (C31H39F3N3NaO10, MW 693.64 g/mol) [1]. This mass shift is sufficient to ensure baseline resolution of the analyte and internal standard in MS/MS detection, even on low-resolution triple quadrupole instruments, preventing the isobaric interference that plagues unlabeled internal standard methods [2].

LC-MS/MS bioanalysis stable isotope dilution metabolite quantification

Isotopic Enrichment ≥98% Minimizes Unlabeled Carryover and Signal Cross-Talk

Commercial preparations of Silodosin-d6 β-D-Glucuronide Sodium Salt are supplied with a minimum isotopic enrichment of 98% 2H . This high enrichment level contrasts with some lower-deuterated analogs (e.g., d4 versions) that may exhibit only 95% enrichment, resulting in significant unlabeled carryover . Higher isotopic purity directly reduces the 'cross-talk' contribution to the analyte channel, improving the lower limit of quantification (LLOQ) and overall assay accuracy [1].

stable isotope labeling deuterium incorporation LC-MS/MS quantification

IS-Normalized Matrix Factors Confirm Effective Correction of Plasma Matrix Effects

In a validated LC-MS/MS method employing deuterated internal standards for Silodosin and its glucuronide metabolite, the IS-normalized matrix factors were consistently close to unity, ranging from 0.962 to 1.023 for both analytes [1]. This narrow range demonstrates that a co-eluting deuterated internal standard (such as Silodosin-d6 β-D-Glucuronide Sodium Salt) effectively compensates for ion suppression or enhancement caused by plasma phospholipids and other matrix components [2]. In contrast, methods relying on non-deuterated internal standards or external calibration often exhibit matrix factor variability exceeding ±15%, leading to inaccurate concentration assignments [3].

matrix effect correction stable isotope internal standard bioequivalence study

Validated LC-MS/MS Method with Deuterated Analogs Achieves High Extraction Recovery and Linearity

Using deuterated internal standards for both Silodosin and its glucuronide metabolite, a validated LC-MS/MS method achieved extraction recoveries of 87.6–89.9% for KMD-3213G (Silodosin β-D-glucuronide) [1]. The method demonstrated good linearity over a concentration range of 0.10–80.0 ng/mL, with correlation coefficients (r²) ≥0.99 [2]. These performance metrics are directly attributable to the use of a co-eluting deuterated internal standard, which corrects for losses during sample preparation and ion source variability [3].

extraction recovery method validation pharmacokinetic study

Commercial Availability with Defined Purity and Storage Specifications Ensures Reproducibility

Silodosin-d6 β-D-Glucuronide Sodium Salt is commercially supplied with a specified purity of typically 95% by HPLC and a molecular weight of 699.68 g/mol, as documented in technical datasheets [1]. Storage conditions are defined (2-8°C, protect from light) to maintain stability [2]. In contrast, custom-synthesized or non-certified alternatives often lack documented purity, stability data, or batch-to-batch consistency, introducing uncontrolled variables into analytical workflows [3].

reference standard quality control pharmaceutical analysis

Optimal Applications for Silodosin-d6 β-D-Glucuronide Sodium Salt in Quantitative Bioanalysis and Pharmaceutical Development


Bioequivalence and Pharmacokinetic Studies of Silodosin Formulations

The compound serves as an ideal internal standard for quantifying the active glucuronide metabolite KMD-3213G in human plasma during bioequivalence trials [1]. Its +6 Da mass shift and ≥98% isotopic enrichment ensure accurate and precise measurement across the therapeutic concentration range (0.10–80.0 ng/mL), meeting stringent regulatory guidelines for method validation .

Clinical Therapeutic Drug Monitoring (TDM) of Silodosin

In clinical laboratories performing TDM, the deuterated internal standard corrects for inter-patient matrix variability and extraction efficiency, enabling reliable quantification of the active metabolite to guide dosing adjustments [1]. The high purity and defined storage conditions support long-term method consistency [2].

Metabolite Identification and Quantification in Preclinical Drug Metabolism Studies

Researchers investigating the UDP-glucuronosyltransferase-2B7 (UGT2B7)-mediated metabolism of silodosin can use the d6-labeled glucuronide as a quantitative internal standard to accurately determine metabolite formation rates in hepatocyte or microsomal incubations [3]. The stable isotope label prevents interference from the parent drug and other metabolites .

Method Development and Validation for ANDA/DMF Submissions

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic silodosin products require validated bioanalytical methods. This deuterated internal standard provides the necessary analytical selectivity and reproducibility to support method validation data packages, including accuracy, precision, and matrix effect assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silodosin-d6 β-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.